molecular formula C26H21N3O4S B15027992 (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027992
M. Wt: 471.5 g/mol
InChI Key: JXXAVQIVZUKKIK-HAHDFKILSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a benzylidene substituent at the 5-position and aryl groups at the 2-position. Its structure features a (Z)-configured benzylidene moiety substituted with 4-benzyloxy and 3-methoxy groups, along with a 2-methoxyphenyl group on the triazole ring. Such derivatives are synthesized via Knoevenagel condensation between thiazolo-triazolone precursors and substituted benzaldehydes under mild acidic or basic conditions .

Properties

Molecular Formula

C26H21N3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

(5Z)-2-(2-methoxyphenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H21N3O4S/c1-31-20-11-7-6-10-19(20)24-27-26-29(28-24)25(30)23(34-26)15-18-12-13-21(22(14-18)32-2)33-16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3/b23-15-

InChI Key

JXXAVQIVZUKKIK-HAHDFKILSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. A common synthetic route includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(2-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The target compound’s structural analogues vary in substituents on the benzylidene ring and the aryl group attached to the thiazolo-triazolone core. Key examples include:

Compound Name Core Structure Benzylidene Substituents Aryl Substituent (Position 2) Reference
(5Z)-5-(2-Methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo-triazolone 2-Methoxy 4-Methoxyphenyl
(5Z)-5-(4-(Diethylamino)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo-triazolone 4-Diethylamino Unsubstituted phenyl
(5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo-triazolone 2-Propoxy 4-Methylphenyl
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone (simpler core) 2-Methyl Phenyl

Key Observations :

  • Electron-donating groups (e.g., methoxy, benzyloxy) on the benzylidene ring enhance stability and may influence bioactivity .
  • Bulky substituents (e.g., 4-benzyloxy) can reduce solubility but improve binding affinity in hydrophobic environments .
  • Thiazolidinone derivatives (e.g., ) exhibit simpler cores but lower synthetic complexity compared to thiazolo-triazolones .

Trends :

  • Electron-withdrawing groups (e.g., fluoro) reduce yields due to decreased reactivity of benzaldehydes .
  • Methoxy and benzyloxy groups require longer reaction times but achieve moderate yields (50–60%) .

Inferences :

  • Hydroxy and methoxy groups enhance antimicrobial potency by facilitating hydrogen bonding with target enzymes .
  • Benzyloxy groups may improve lipophilicity, aiding penetration through microbial membranes .
Physicochemical Properties

Melting points and spectral data reflect substituent effects:

Compound Substituents (Benzylidene) Melting Point (°C) $^{1}\text{H}$-NMR δ (=CH) Reference
2-Fluoro 192–193 8.19
2-Methoxy 196–198 8.34
4-(Diethylamino) 232–234 8.10
2-Propoxy 189–250 Not reported

Trends :

  • Electron-donating groups increase melting points due to enhanced crystallinity .
  • Aromatic protons in the benzylidene moiety resonate at δ 8.10–8.50, confirming (Z)-stereochemistry .

Biological Activity

The compound (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H15N3O3S\text{C}_{18}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

This structure includes a thiazole ring which is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. Notably:

  • In Vitro Studies : The compound demonstrated IC50 values in the low micromolar range against HeLa cells, indicating potent antiproliferative effects. In a study involving derivatives of thiazole, several compounds exhibited IC50 values significantly lower than that of standard drugs like sorafenib .
CompoundCell LineIC50 (µM)
Prototype 1HeLa0.37
Prototype 2HeLa0.73
SorafenibHeLa7.91
  • Mechanism of Action : Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells and can block the cell cycle at the sub-G1 phase, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. Experimental evaluations indicated that compounds with similar structures to our target compound exhibited significant anti-inflammatory activity.

  • In Vivo Studies : In a study assessing the anti-inflammatory effects of thiazolo[3,2-b][1,2,4]triazole derivatives in mice models, it was found that these compounds provided up to 67% protection against inflammation compared to 47% from indomethacin, a standard anti-inflammatory drug .
CompoundProtection (%)Reference Drug
Compound A67%Indomethacin (47%)
  • Enzyme Inhibition : The compounds were also tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. The inhibition rates varied significantly across different derivatives .

Antimicrobial Activity

The thiazole ring system is associated with a wide range of antimicrobial properties. Compounds similar to our target have been evaluated for their effectiveness against various microbial strains.

  • Activity Spectrum : Thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited bacteriostatic effects comparable to traditional antibiotics .

Case Studies

  • Study on Thiazole Derivatives : A comprehensive study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the thiazole ring could enhance anticancer and anti-inflammatory activities significantly .
  • Comparative Analysis : A comparative analysis of different thiazole derivatives highlighted that those with specific substituents exhibited superior biological activity profiles compared to others lacking these modifications .

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